molecular formula C28H31ClN6O5S B14921738 2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

Cat. No.: B14921738
M. Wt: 599.1 g/mol
InChI Key: ORDYVULANLLFIU-UHFFFAOYSA-N
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Description

The compound “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl derivatives, pyrazole derivatives, and imidazolidinone derivatives. These intermediates are then subjected to various coupling reactions, condensation reactions, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of a larger molecule with the elimination of a small molecule (e.g., water).

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of the thioxo group may yield a sulfoxide or sulfone derivative, while reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound may be investigated as a potential drug candidate for the treatment of various diseases. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.

Industry

In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” would depend on its specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other imidazolidinone derivatives, pyrazole derivatives, and chlorophenyl derivatives. These compounds may share structural features and exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C28H31ClN6O5S

Molecular Weight

599.1 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H31ClN6O5S/c1-4-16-40-23-12-8-21(9-13-23)30-25(36)17-24-27(37)34(22-10-6-20(29)7-11-22)28(41)32(24)14-5-15-33-19(3)26(35(38)39)18(2)31-33/h6-13,24H,4-5,14-17H2,1-3H3,(H,30,36)

InChI Key

ORDYVULANLLFIU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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